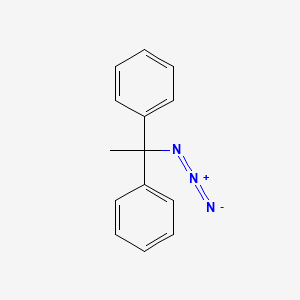

(1-Azido-1-phenylethyl)benzene

Description

Contextualization of Azides in Organic Chemistry

Organic azides are a class of compounds characterized by the presence of the azide (B81097) functional group (–N₃). wikipedia.org This linear arrangement of three nitrogen atoms imparts unique chemical properties, making azides valuable reagents in a multitude of organic reactions. sigmaaldrich.com They are recognized for their ability to participate in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne to form a triazole ring, a reaction that has found widespread application in drug discovery, bioconjugation, and materials science. sigmaaldrich.com

Furthermore, the azide group can be considered a "masked" amine. masterorganicchemistry.com Through reduction reactions, such as the Staudinger reaction or catalytic hydrogenation, the azide can be selectively converted into a primary amine, providing a powerful tool for the introduction of nitrogen into complex molecules. wikipedia.org Despite their utility, the energetic nature of low molecular weight azides necessitates careful handling due to their potential for explosive decomposition. wikipedia.orgstanford.edu

Significance of 1-Phenylethyl Moieties in Chemical Scaffolds

The 1-phenylethyl group, a substructure where a phenyl ring is attached to an ethyl group at the first carbon, is a prevalent motif in a vast array of biologically active molecules and pharmaceuticals. Its presence can significantly influence a molecule's pharmacological profile, affecting properties such as binding affinity to biological targets, metabolic stability, and bioavailability.

For instance, derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as novel inhibitors of the CRAC channel, which is implicated in immune responses. nih.gov Similarly, structural modifications of 1-phenyl-3-(1-phenylethyl)urea have led to the discovery of potent complement inhibitors. nih.gov The stereochemistry of the 1-phenylethyl moiety can also be crucial for biological activity, as demonstrated in studies where the S-configuration of a derivative showed better inhibitory activity than the R-configuration. nih.gov The lipophilic nature and specific spatial arrangement of the 1-phenylethyl scaffold contribute to its importance in medicinal chemistry and drug design. mdpi.com

Research Landscape of Azido-Phenylethyl Compounds

The combination of the azide and 1-phenylethyl functionalities within the same molecule, as seen in (1-Azido-1-phenylethyl)benzene, creates a compound with significant potential for synthetic and medicinal chemistry research. While specific research on "this compound" itself is not extensively documented in publicly available literature, the broader class of azido-phenylethyl compounds has been a subject of investigation.

Research in this area often focuses on leveraging the azide group for bioorthogonal reactions, such as click chemistry, to attach the phenylethyl-containing scaffold to other molecules of interest. ontosight.ai For example, azido- and isothiocyanato-substituted phenylalkyl analogues have been synthesized as potential irreversible ligands for the dopamine (B1211576) transporter, highlighting their use as molecular probes. nih.gov The synthesis of such compounds typically involves the nucleophilic substitution of a suitable phenylethyl halide with an azide salt, like sodium azide.

The reactivity of the azide group allows for the creation of diverse libraries of compounds for biological screening. The reduction of the azide to an amine provides a pathway to novel amine-containing phenylethyl derivatives. The study of compounds like (R)-2-Azido-1-phenylethanol, which features both an azide and a chiral phenylethyl alcohol structure, further underscores the interest in this class of molecules for synthesizing complex and biologically relevant structures. ontosight.ai The exploration of the chemical space occupied by azido-phenylethyl compounds continues to be an active area of research, driven by the quest for new therapeutic agents and materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₉N₃ | nih.gov |

| IUPAC Name | 1-azidoethylbenzene | nih.gov |

| Molecular Weight | 147.18 g/mol | nih.gov |

| Synonyms | Benzene (B151609), (1-azidoethyl)-; 1-Azido-1-phenylethane | nih.gov |

| CAS Number | 32366-25-9 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22293-23-8 |

|---|---|

Molecular Formula |

C14H13N3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(1-azido-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H13N3/c1-14(16-17-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

IHGZUIPVMGBUAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthesis Methodologies for 1 Azido 1 Phenylethyl Benzene and Analogues

Established Synthetic Pathways to (1-Azido-1-phenylethyl)benzene

The most common and direct methods for introducing the azido (B1232118) group at the benzylic position of a phenylethyl system involve nucleophilic substitution on a halogenated precursor or the transformation of an amino group via diazotization.

Preparation from Halogenated Precursors

The nucleophilic substitution of a benzylic halide is a cornerstone of organic synthesis and provides a straightforward route to this compound. This method involves the reaction of a (1-halo-1-phenylethyl)benzene, typically the bromide or chloride, with an azide (B81097) salt, most commonly sodium azide (NaN₃).

The reaction proceeds via an Sₙ mechanism. Given the benzylic nature of the substrate, which can stabilize a carbocation, the reaction can have characteristics of both Sₙ1 and Sₙ2 pathways, depending on the specific substrate, solvent, and reaction conditions. For instance, the synthesis of benzylic azides from their corresponding bromides is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the azide salt and promote the substitution reaction. nih.gov

One-pot procedures that combine the nucleophilic substitution of benzylic halides with subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been developed to avoid the isolation of potentially unstable azide intermediates. nih.gov Studies on the nucleophilic substitution of 1-(Y-phenyl)ethyl chlorides have shown that the reaction mechanism is sensitive to the electronic nature of the substituents on the phenyl ring. rsc.org

Table 1: Representative Conditions for Azide Synthesis from Halogenated Precursors

| Precursor | Reagent | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|

| (1-Bromo-1-phenylethyl)benzene | Sodium Azide | DMF | Room Temperature | nih.gov |

Diazotation Methods for Azide Formation

Diazotization provides an alternative pathway for synthesizing aryl azides, typically starting from an aromatic amine. The process involves converting the primary amine into a diazonium salt using a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with sodium azide. orgsyn.orgwikipedia.org

While this method is highly effective for synthesizing aryl azides directly attached to the aromatic ring (e.g., phenyl azide from aniline), its application to benzylic systems like (1-Amino-1-phenylethyl)benzene (1-phenylethanamine) is less common for direct conversion to the azide. More frequently, diazotization is employed in the synthesis of diazo compounds. nih.gov The conversion of phenylhydrazine (B124118) with nitrous acid is a classic method for the preparation of phenyl azide. wikipedia.org The general principle involves the formation of a diazonium intermediate which is then captured by the azide nucleophile.

Stereoselective Synthesis of Azido-Phenylethyl Systems

The synthesis of enantiomerically pure azido-phenylethyl compounds is of great interest for applications in medicinal chemistry and materials science. The primary strategies to achieve this are through the resolution of a racemic mixture or by asymmetric synthesis.

Chemoenzymatic Resolution Approaches

Chemoenzymatic kinetic resolution is a powerful technique for separating enantiomers. This method utilizes an enzyme, often a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Although direct enzymatic resolution of this compound is not widely documented, extensive research on the resolution of the structurally similar 1-phenylethanol (B42297) and 1-phenylethylamine (B125046) provides a strong precedent.

For example, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) have been successfully used for the kinetic resolution of racemic 1-phenylethanol via transesterification with an acyl donor like vinyl acetate. scirp.orgoalib.comnih.gov In this process, the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), producing 1-phenylethyl acetate, while the (S)-enantiomer remains as the unreacted alcohol. The two compounds can then be separated. A similar strategy could be envisioned for a racemic mixture of (1-hydroxy-1-phenylethyl)azide or by applying dynamic kinetic resolution to racemic 1-phenylethylamines. nih.gov

Table 2: Parameters for Enzymatic Kinetic Resolution of 1-Phenylethanol

| Enzyme | Acyl Donor | Solvent | Temperature | Outcome | Ref. |

|---|---|---|---|---|---|

| Novozym 435 | Vinyl Acetate | n-Hexane | 60 °C | High yield and selectivity | scirp.orgoalib.com |

| Steapsin Lipase | Vinyl Acetate | n-Hexane | 55 °C | Effective kinetic resolution | nih.gov |

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis using chiral auxiliaries is a well-established method for controlling stereochemistry. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed. wikipedia.orguvic.ca

Common chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and derivatives of amino acids or natural products like 8-phenylmenthol. wikipedia.orgscielo.org.mx For the synthesis of chiral phenylethyl systems, (R)- or (S)-1-phenylethylamine itself is often used as a chiral auxiliary. researchgate.netrsc.org The synthesis would involve attaching a chiral auxiliary to a prochiral precursor, followed by a diastereoselective reaction to install the azide group (or a group that can be converted to an azide). The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus creating the desired stereocenter. uvic.ca

Synthesis of Related Azido-Arylalkyl Compounds

The synthetic methodologies described are broadly applicable to a range of related azido-arylalkyl compounds. For instance, the synthesis of substituted quinolines has been achieved through the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene, which is itself an azido-arylalkyl compound. organic-chemistry.orgresearchgate.net Similarly, one-pot reactions involving the in situ formation of biazides from bis(bromomethyl)benzene precursors followed by double click reactions have been used to create complex bis(1,2,3-triazole) derivatives. nih.gov These examples highlight the robustness of forming the azido-arylalkyl motif as a key step in the synthesis of more complex molecular architectures.

Reaction Mechanisms and Chemical Transformations of 1 Azido 1 Phenylethyl Benzene

Pathways Involving Nitrogen Extrusion from the Azido (B1232118) Group

A significant class of reactions for organic azides involves the elimination of a molecule of nitrogen gas, a highly favorable process due to the exceptional stability of N₂. This loss generates highly reactive intermediates that can undergo subsequent transformations.

The thermal decomposition of organic azides is a well-established method for generating nitrene intermediates. When heated, (1-Azido-1-phenylethyl)benzene is expected to extrude dinitrogen to form a corresponding nitrene. The decomposition is understood to be a stepwise mechanism where the formation of the nitrene is the rate-determining first step. rsc.orgresearchgate.net Following its formation, the highly reactive nitrene can undergo various reactions, such as isomerization. rsc.orgresearchgate.net

The decomposition can proceed through two potential routes: a spin-allowed pathway leading to a singlet nitrene or a spin-forbidden path via intersystem crossing to form a triplet nitrene. rsc.orgresearchgate.net Computational studies on similar azides suggest that the energy barriers for both pathways can be quite similar. rsc.orgresearchgate.net

Table 1: General Steps in Thermal Decomposition of Organic Azides

| Step | Description | Intermediate/Product |

| 1. Activation | The azide (B81097) molecule absorbs thermal energy. | Energized Azide |

| 2. N₂ Extrusion | The C-N bond cleaves, releasing a stable dinitrogen molecule. This is the rate-determining step. | Nitrene + N₂ |

| 3. Isomerization | The resulting nitrene rapidly rearranges to a more stable species. | Imine |

In the presence of Lewis or Brønsted acids, benzylic azides can undergo intermolecular Schmidt reactions. researchgate.net For instance, studies on the closely related compound (1-azidoethyl)benzene have shown that Lewis acids like ethylaluminum dichloride (EtAlCl₂) efficiently catalyze a rearrangement to form an iminium ion. researchgate.net This intermediate can then be trapped in situ by a reducing agent, such as sodium borohydride, to yield tertiary amines. researchgate.net It is anticipated that this compound would undergo a similar acid-catalyzed rearrangement, proceeding through an iminium ion intermediate.

Table 2: Effect of Various Acids on the Rearrangement of (1-azidoethyl)benzene (Model Substrate)

| Entry | Catalyst | Solvent | Yield of Tertiary Amine (%) |

| 1 | BF₃·OEt₂ | Dichloromethane | 58 |

| 2 | AlCl₃ | Dichloromethane | 65 |

| 3 | TiCl₄ | Dichloromethane | 72 |

| 4 | SnCl₄ | Dichloromethane | 68 |

| 5 | EtAlCl₂ | Dichloromethane | 85 |

| 6 | CF₃SO₃H | Dichloromethane | 42 |

Data adapted from studies on (1-azidoethyl)benzene as a model substrate. researchgate.net

Similar to thermal decomposition, the photolysis of organic azides via UV light irradiation is a common method for generating nitrene intermediates through the extrusion of N₂. rsc.orgacs.org The photodecomposition of this compound would provide an alternative, often milder, pathway to the corresponding nitrene. The nature of the products formed from the photolysis of azides can be influenced by the solvent and the specific reaction conditions. researchgate.net This method is a key strategy in various synthetic applications, including the formation of aziridines from alkenes. acs.org

Nucleophilic and Electrophilic Reactivity of the Azido Moiety

The azido group itself can participate in reactions without the loss of dinitrogen, showcasing its versatility as a reactive functional group.

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines, proceeding through an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of a phosphine, such as triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. wikipedia.orgnih.gov This initial addition forms a phosphazide intermediate, which then undergoes a four-membered ring transition state to lose N₂ and form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgnih.gov This iminophosphorane derived from this compound is a stable intermediate that can be isolated or used in situ for subsequent reactions. chem-station.com

Table 3: Mechanism of the Staudinger Reaction

| Step | Reactants | Intermediate | Products |

| 1. Nucleophilic Attack | This compound + Triphenylphosphine | Phosphazide | - |

| 2. N₂ Elimination | Phosphazide | - | Iminophosphorane + N₂ |

| 3. Hydrolysis (Optional) | Iminophosphorane + H₂O | - | Primary Amine + Phosphine Oxide |

The iminophosphorane generated from the Staudinger reaction of this compound is a key intermediate for the Aza-Wittig reaction. chem-station.com This reaction is analogous to the conventional Wittig reaction, where the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.orgmdma.ch The reaction provides a powerful tool for C=N bond formation. surfacesciencewestern.com The Aza-Wittig reaction can be performed in a one-pot sequence starting from the azide, phosphine, and carbonyl compound. mdma.chnih.gov Besides aldehydes and ketones, iminophosphoranes can also react with other electrophiles like carbon dioxide to produce isocyanates or with isocyanates to yield carbodiimides. wikipedia.org

Table 4: General Scheme of the Aza-Wittig Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Iminophosphorane | Aldehyde (R'-CHO) | Imine (R-N=CH-R') | Triphenylphosphine oxide |

| Iminophosphorane | Ketone (R'-CO-R'') | Imine (R-N=C(R')R'') | Triphenylphosphine oxide |

| Iminophosphorane | Carbon Dioxide (CO₂) | Isocyanate (R-N=C=O) | Triphenylphosphine oxide |

Reductive Transformations to Amines

The conversion of the azido groups in this compound to primary amines is a significant transformation, providing access to valuable amine compounds. The complete hydrogenolysis of geminal diazides to yield primary amines is a well-established method. researchgate.net This reduction can be effectively achieved using various catalytic hydrogenation conditions.

A common and effective method involves the use of hydrogen gas over a palladium on charcoal (Pd/C) catalyst. researchgate.net This process typically proceeds through the sequential reduction of the two azide groups. It is postulated that the reaction may proceed through a diamino intermediate or an alternative pathway involving an imine intermediate, which is subsequently reduced to the primary amine. researchgate.net

Another approach involves using reagents like sodium borohydride in the presence of a cobalt(II) chloride hexahydrate catalyst in an aqueous medium. organic-chemistry.org This heterogeneous catalytic system allows for the chemoselective reduction of azides under mild conditions. Additionally, methods using dichloroindium hydride have been shown to effectively reduce organic azides to their corresponding amines under gentle conditions. organic-chemistry.org A green chemistry approach utilizes D-glucose and potassium hydroxide in water, offering a rapid, inexpensive, and metal-free reduction of various azides to amines with high chemoselectivity. rsc.org

The general transformation is represented by the following reaction scheme:

Scheme 1: General Reduction of this compound to 1,1-Diphenylethylamine

The table below summarizes typical conditions for the reduction of geminal azides to primary amines, which are applicable to this compound.

| Reducing System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| H₂, Pd/C | CH₂Cl₂ | Room Temperature, 100 psi H₂ | Primary Amine | researchgate.net |

| NaBH₄/CoCl₂·6H₂O | Water | 25 °C | Primary Amine | organic-chemistry.org |

| InCl₂H | Not specified | Mild conditions | Primary Amine | organic-chemistry.org |

| D-Glucose/KOH | Water | Short reaction time (5-20 min) | Primary Amine | rsc.org |

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the construction of cyclic compounds with high efficiency and stereoselectivity. libretexts.org this compound, with its azide functionalities, readily participates in such reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org

Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for synthesizing five-membered heterocycles. organic-chemistry.orgwikipedia.orgijrpc.com It involves the reaction of a 1,3-dipole, such as an organic azide, with a dipolarophile, typically an alkyne or an alkene. organic-chemistry.orgnih.gov This reaction proceeds via a concerted, pericyclic mechanism involving a [4π + 2π] cycloaddition. organic-chemistry.org

When this compound reacts with an unsymmetrical alkyne under thermal conditions, it typically produces a mixture of two regioisomeric 1,2,3-triazoles: the 1,4-disubstituted and the 1,5-disubstituted isomers. organic-chemistry.orgwikipedia.org The reaction often requires elevated temperatures and can lead to long reaction times. wikipedia.orgnih.gov The regioselectivity is influenced by both steric and electronic factors of the substituents on the azide and the alkyne. organic-chemistry.org

Scheme 2: Thermal Huisgen Cycloaddition with a Terminal Alkyne

The formation of regioisomeric products is a known drawback of the uncatalyzed Huisgen cycloaddition. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click" reaction. organic-chemistry.orgwikipedia.org This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles when reacting terminal alkynes with azides. wikipedia.orgnih.gov The reaction is known for its reliability, broad substrate scope, and tolerance to a wide range of functional groups. organic-chemistry.orgnih.gov

For this compound, which can be considered a sterically hindered azide, the CuAAC reaction is still highly effective. organic-chemistry.orgnih.gov While sterically demanding azides might react more slowly compared to less hindered ones, the reaction proceeds efficiently to give the 1,4-disubstituted triazole product. acs.org The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. wikipedia.orgacs.org

Scheme 3: CuAAC Reaction of this compound

The mechanism of CuAAC is distinct from the concerted thermal reaction and is believed to involve copper-acetylide intermediates. wikipedia.orgnih.gov This catalytic cycle ensures high regioselectivity. nih.gov

The table below details representative findings for CuAAC reactions, including those with sterically hindered substrates.

| Azide Substrate | Alkyne Substrate | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| General Organic Azide | Terminal Alkyne | Cu(I) salts or Cu(II)/reductant | 1,4-disubstituted-1,2,3-triazole | Exclusive formation of the 1,4-regioisomer. | wikipedia.orgnih.gov |

| Sterically Hindered Azide | Terminal Alkyne | CuCl(TPh) | 1,4-disubstituted-1,2,3-triazole | Catalyst is particularly effective for sterically hindered substrates. | organic-chemistry.org |

| Benzyl (B1604629) Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 1-benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative conversion in minutes at room temperature. | acs.org |

| Phenyl Azide (Sterically demanding) | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 1,4-diphenyl-1H-1,2,3-triazole | Slower reaction than benzyl azide but still efficient (30 min). | acs.org |

Intramolecular Cycloadditions

Intramolecular cycloadditions occur when the azide and the dipolarophile (e.g., an alkyne) are part of the same molecule, connected by a suitable linker. eurekaselect.com These reactions are powerful tools for the synthesis of fused and bridged heterocyclic ring systems. The intramolecular version of the CuAAC reaction, in particular, has been widely used to construct complex molecular architectures. eurekaselect.com

For a derivative of this compound to undergo an intramolecular cycloaddition, one of the phenyl groups would need to be substituted with a chain containing an alkyne moiety. The length and flexibility of the tether connecting the azide and alkyne functionalities are crucial for the success of the cyclization.

Scheme 4: Hypothetical Intramolecular Cycloaddition

Such reactions provide a concise route to novel polycyclic systems containing a triazole ring. eurekaselect.com The reaction can be triggered either thermally or through catalysis (e.g., CuAAC), with the catalytic method generally offering milder conditions and better control over the outcome. There are also reports of intramolecular cyclizations of α-azido-ω-isocyanides triggered by catalytic amounts of sodium azide, leading to complex heterocyclic systems without the need for a metal catalyst. semanticscholar.org

Advanced Reactivity Studies of the Azido Group in 1 Azido 1 Phenylethyl Benzene Systems

Influence of Substituent Effects on Azide (B81097) Reactivity

The reactivity of the azide group in aromatic systems like (1-Azido-1-phenylethyl)benzene is significantly influenced by the nature of the substituents on the phenyl ring. These effects can be broadly categorized into inductive and resonance effects, which alter the electron density at the azide moiety and the stability of reaction intermediates.

Substituents on a benzene (B151609) ring can either activate or deactivate the ring towards chemical reactions. libretexts.orglibretexts.orglumenlearning.com Activating groups increase the electron density of the aromatic ring, making it more reactive, while deactivating groups decrease the electron density, thus reducing its reactivity. libretexts.orglibretexts.org For instance, an -OH group can increase the reaction rate of electrophilic substitution by a factor of 1000, whereas a nitro group can decrease it by a factor of a million. libretexts.org

The inductive effect arises from the difference in electronegativity between the substituent and the carbon atom of the benzene ring to which it is attached. lumenlearning.com Most substituents, such as halogens, nitrogen, and oxygen, are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect that deactivates the ring. lumenlearning.com Conversely, the resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org For substituents with lone pairs of electrons, such as -OH and -NH2, the resonance effect donates electron density to the ring, making them strong activators. libretexts.org

Benzylic azides, such as this compound, exhibit enhanced reactivity due to the presence of weak α-C─H bonds and the potential for aryl group migration in the presence of strong acids or Lewis acids. nih.gov The electronic nature of the substituents on the phenyl ring will directly impact the stability of any carbocationic or radical intermediates formed at the benzylic position, thereby influencing the reaction pathway and rate.

Table 1: Classification of Substituent Effects on Aromatic Rings

| Effect on Reactivity | Substituent Type | Examples | Directing Effect |

| Activating | Strongly Activating | -NH₂, -NR₂, -OH, -OR | Ortho, Para |

| Moderately Activating | -NHCOR | Ortho, Para | |

| Weakly Activating | -CH₃, Alkyl groups | Ortho, Para | |

| Deactivating | Weakly Deactivating | Halogens (-F, -Cl, -Br, -I) | Ortho, Para |

| Moderately Deactivating | -COR, -CN, -CO₂R, -SO₃H | Meta | |

| Strongly Deactivating | -NO₂, -CF₃ | Meta |

This table is a generalized representation of substituent effects and the directing influence on electrophilic aromatic substitution. libretexts.org

Metal-Catalyzed Transformations Involving Azides

Transition metal catalysis provides powerful tools for the transformation of azides into valuable nitrogen-containing compounds. Nickel and copper catalysts, in particular, have been employed in various cyclization and nitrene transfer reactions.

While specific studies on the nickel-catalyzed amination cyclization of this compound are not extensively detailed in the provided search results, the principles of nickel catalysis in related transformations offer valuable insights. Nickel catalysts are known to facilitate the arylative cyclization of 1,6-enynes, where an aryl group is introduced to an unactivated alkene. rsc.org This process often involves an Ni(I) species in the catalytic cycle, proceeding through transmetalation, oxidative cyclization, and selective carbon-carbon bond formation. rsc.org

In the context of amination cyclization, a plausible mechanism would involve the initial coordination of the nickel catalyst to the azide. This could be followed by the extrusion of dinitrogen gas to form a nickel-nitrene intermediate. Subsequent intramolecular insertion of this nitrene into a C-H bond or addition to a pendant unsaturated group would lead to the formation of a cyclic amine. The electronic properties of the substituents on the phenyl ring of this compound would be expected to play a crucial role in the efficiency and regioselectivity of such a reaction.

Copper-catalyzed reactions of azides are well-established for the synthesis of nitrogenous heterocycles. rsc.org These reactions often proceed through the formation of a copper-nitrene intermediate. rsc.org The treatment of a copper(I) complex with an organoazide can lead to a terminally ligated organoazide adduct. rsc.org Subsequent geometric rearrangement and expulsion of dinitrogen gas generate a copper nitrenoid species, which is a potent intermediate for nitrene transfer reactions. rsc.org

An efficient copper-catalyzed nitrene transfer/cyclization of tryptophols and tryptamines using aryl azides as the nitrogen source has been developed, yielding a series of 3a-nitrogenous indole (B1671886) alkaloids in good to excellent yields. rsc.org This demonstrates the utility of copper catalysis in constructing complex nitrogen-containing scaffolds from azide precursors. For this compound, a similar copper-catalyzed intramolecular C-H amination could be envisioned, leading to the formation of substituted indolines or other heterocyclic systems, depending on the substitution pattern of the starting material.

Kinetic analyses of related catalytic amination reactions have shown a first-order dependence on both the copper catalyst and the organoazide concentration, with the rate-limiting step being the formation of the copper nitrenoid. rsc.org

Table 2: Examples of Copper-Catalyzed Nitrene Transfer/Cyclization

| Substrate Type | Nitrogen Source | Catalyst System | Product Type |

| Tryptophols | Aryl Azides | Copper Catalyst | 3a-Nitrogenous Furoindolines |

| Tryptamines | Aryl Azides | Copper Catalyst | 3a-Nitrogenous Pyrroloindolines |

This table is based on the findings from a study on the copper-catalyzed nitrene transfer/cyclization of tryptophols and tryptamines. rsc.org

Radical Processes with Lewis Acids

Lewis acids can significantly influence the reactivity of azides, promoting radical processes and rearrangements. In the case of benzylic azides like this compound, Lewis acids can facilitate the formation of radical or cationic intermediates, leading to a variety of transformations.

The reaction of benzylic azides with Lewis acids can induce an intermolecular Schmidt reaction. researchgate.net For instance, in the presence of EtAlCl₂, a benzylic azide can undergo a smooth Schmidt reaction to form an iminium ion, which can then be reduced in situ to yield a tertiary amine. researchgate.net The nature of the substituents on the aromatic ring and the steric bulk of the alkyl side chain have been shown to affect the outcome of this reaction. researchgate.net

Furthermore, Lewis acid-promoted reactions of alkyl azides with ketones can lead to either Schmidt-like insertion products or Mannich-type reaction products. organic-chemistry.org The latter pathway, which is more common for benzylic azides, involves an acid-promoted rearrangement of the azide to an iminium species that can be trapped by enolates. organic-chemistry.org Triflic acid has been shown to be effective in promoting this rearrangement. organic-chemistry.org

The decomposition of benzylic azides catalyzed by Brønsted or Lewis acids to form imines or iminium ions is a well-established process. umich.edu These iminium ions can then participate in cycloaddition reactions. For example, the iminium ion generated from benzyl (B1604629) azide can act as a cationic 2-azabutadiene and undergo a hetero Diels-Alder reaction with alkenes to produce tetrahydroquinolines. umich.edu

Lewis acids have also been utilized to mediate cascade radical addition-cyclization-trapping reactions, providing a pathway to chiral γ-lactams with good enantioselectivity and diastereoselectivity. rsc.org This highlights the potential of Lewis acids to control the stereochemical outcome of radical processes involving azides.

Table 3: Lewis Acid-Mediated Reactions of Benzylic Azides

| Benzylic Azide Reactant | Lewis Acid | Key Intermediate | Final Product Type |

| (1-Azidoethyl)benzene | EtAlCl₂ | Iminium ion | Tertiary Amine |

| Benzyl Azide | Triflic Acid | Iminium ion | Mannich Adduct (with ketone) |

| Benzyl Azide | Triflic Acid | Cationic 2-azabutadiene | Tetrahydroquinoline (with alkene) |

This table summarizes findings from studies on Lewis acid-mediated reactions of benzylic azides. researchgate.netorganic-chemistry.orgumich.edu

Applications in Advanced Organic Synthesis

Utilization as Building Blocks in Heterocycle Synthesis

Organic azides are foundational precursors for synthesizing a wide variety of nitrogen-containing heterocyclic compounds. mdpi.com Their ability to undergo thermal or catalyzed reactions to form nitrene intermediates or participate in cycloaddition reactions is central to their role in building five- and six-membered ring systems. mdpi.comresearchgate.net

The synthesis of 1,2,3-triazoles is a prominent application of azido (B1232118) compounds like (1-Azido-1-phenylethyl)benzene. This is most famously achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." smolecule.comnih.gov In this reaction, an azide (B81097) reacts with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole with high efficiency and specificity. nih.gov The process is valued for its mild reaction conditions and high yields, making it possible to link different molecular fragments without the need for isolating the azide intermediates. nih.gov This methodology is not only used for small molecule synthesis but also for creating complex linkages in materials science and bioconjugation. smolecule.com

| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst | Product (1,4-Disubstituted 1,2,3-Triazole) |

| (1-Azidoethyl)benzene | Phenylacetylene | Cu(I) | 1-(1-Phenylethyl)-4-phenyl-1H-1,2,3-triazole |

| (1-Azidoethyl)benzene | Propargyl alcohol | Cu(I) | (1-(1-(1-Phenylethyl)-1H-1,2,3-triazol-4-yl)methanol |

| (1-Azidoethyl)benzene | 1-Ethynyl-4-nitrobenzene | Cu(I) | 1-(1-Phenylethyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole |

This table presents illustrative examples of the CuAAC reaction.

Imidazole (B134444), a five-membered ring with two non-adjacent nitrogen atoms, is a core structure in many natural products and pharmaceuticals. nih.gov While direct synthesis from this compound is not a primary route, the amine precursor, (1-phenylethyl)amine, derived from the reduction of the azide, is a valuable component in classical imidazole syntheses like the Debus-Radiszewski synthesis. nih.gov This method typically involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and an amine (as an ammonia (B1221849) source) to form the imidazole ring. nih.gov The chiral nature of (1-phenylethyl)amine can be used to introduce stereocenters into the final imidazole-containing molecule.

The azide functionality is crucial for the synthesis of tetrazoles, which are five-membered rings containing four nitrogen atoms. mdpi.com A common method involves the [3+2] cycloaddition of an azide with a nitrile. organic-chemistry.org Organocatalysts can be employed to accelerate this coupling under neutral conditions. organic-chemistry.org Furthermore, azides are versatile reagents for producing other heterocyclic systems, including pyrroles. mdpi.com The reactivity of the azide group allows for various reaction pathways, including intramolecular cyclizations or reactions involving nitrene intermediates, that can lead to the formation of these important heterocyclic cores. mdpi.comdiva-portal.org

Role as Chiral Auxiliaries and Chirons in Asymmetric Synthesis

Asymmetric synthesis aims to produce enantiomerically pure compounds, a critical task in drug development and material science. beilstein-journals.orguvic.ca A key strategy involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyoutube.com The (1-phenylethyl) group, derivable from (1-azidoethyl)benzene, is a highly effective and widely used chiral auxiliary. researchgate.netrsc.org

The chiral (1-phenylethyl)amine moiety is frequently used to construct N-(1-Phenylethyl)aziridine derivatives. beilstein-journals.orgnih.gov These three-membered heterocyclic frameworks are powerful intermediates in asymmetric synthesis, acting as "chirons"—chiral synthons that combine the directing influence of the chiral auxiliary with a reactive chemical scaffold. beilstein-journals.org The synthesis of these aziridines allows for the creation of valuable building blocks for natural products and potential medications. beilstein-journals.orgnih.gov

A key application of these chiral aziridines is their regioselective ring-opening by various nucleophiles. nih.gov This process allows for the creation of new stereocenters with high control, leading to the synthesis of enantiomerically pure compounds like nonproteinogenic amino acids and alkaloids. For instance, the ring-opening of an N-(1-phenylethyl)aziridine-2-carboxylate ester at the more hindered C2 position with an azide nucleophile proceeds with an inversion of configuration, providing access to valuable azido esters which are precursors to diamino acids. nih.gov After the key bond-forming step, the 1-phenylethyl auxiliary can be removed. researchgate.net

| Aziridine Derivative | Nucleophile | Ring-Opening Position | Product Type |

| N-(1-Phenylethyl)aziridine-2-carboxylate | Azide (N₃⁻) | C2 | α-Azido-β-amino acid precursor nih.gov |

| N-(1-Phenylethyl)aziridine-2-carboxylate | Organocuprate (R₂CuLi) | C3 | β-Substituted-α-amino acid precursor |

| N-(1-Phenylethyl)aziridine-2-methanol | Thiolate (RS⁻) | C2 | Chiral β-aminothioether |

This table illustrates the versatility of N-(1-phenylethyl)aziridine frameworks in asymmetric synthesis through nucleophilic ring-opening reactions.

Functionalization in Bio-organic Chemistry

The azido group is a compact, stable, and bio-orthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions. This makes it exceptionally useful in bio-organic chemistry and chemical biology. smolecule.com Its primary role is in bioconjugation via click chemistry, allowing for the precise attachment of fluorescent dyes, affinity tags, or drug molecules to proteins, nucleic acids, or other biomolecules. smolecule.com

Furthermore, azido compounds are used to create photoaffinity probes. elsevierpure.com Upon irradiation with UV light, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate. diva-portal.org This nitrene can then form a covalent bond with nearby molecules, including the binding sites of target proteins. This process is invaluable for identifying the biological targets of bioactive compounds and elucidating their mechanisms of action. elsevierpure.com

Nucleic Acid Derivatives for Molecular Tagging and Hybridization

The functionalization of nucleic acids (DNA and RNA) with chemical tags is essential for a wide range of biological experiments, enabling detection, purification, and structural analysis. nih.gov Organic azides, including derivatives like this compound, are instrumental in this field, primarily through their participation in bioorthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the Staudinger ligation. wikipedia.orgnih.gov

In this context, a nucleic acid is first synthesized with a complementary functional group, typically a terminal alkyne. The azide-containing molecule then serves as a reporter or tag. The reaction between the azide and the alkyne forms a stable triazole linkage, covalently attaching the tag to the nucleic acid. masterorganicchemistry.comnih.gov This method is highly efficient and specific, occurring without interfering with the biological functions of the nucleic acid. nih.gov

The process can be summarized in the following steps:

Synthesis of Modified Nucleic Acid: An oligonucleotide (a short DNA or RNA strand) is synthesized to include an alkyne group at a specific position.

"Click" Reaction: The alkyne-modified nucleic acid is reacted with an azide-containing compound, such as this compound, in the presence of a copper(I) catalyst.

Formation of Labeled Product: The reaction yields a nucleic acid derivative where the bulky (1-phenylethyl)benzene moiety is attached via a stable triazole ring.

This labeling strategy allows for the attachment of various functional units, including fluorescent dyes and biotin (B1667282) tags, which are crucial for tracking nucleic acids within cells or for affinity purification. nih.govjenabioscience.com The resulting labeled oligonucleotides are vital tools for studying gene expression, diagnostics, and understanding the complex dynamics of RNA. nih.gov

Table 1: Bioorthogonal Reactions for Nucleic Acid Labeling

| Reaction Name | Reactants | Product Linkage | Catalyst |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Terminal Alkyne | 1,2,3-Triazole | Copper(I) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Organic Azide, Cyclooctyne | 1,2,3-Triazole | None (Strain-promoted) |

| Staudinger Ligation | Organic Azide, Phosphine | Aza-ylide intermediate, then amide bond | None |

Precursors for Organoselenium Compounds in Materials Chemistry

The field of organoselenium chemistry has expanded rapidly due to the unique properties and applications of these compounds in materials science, organic synthesis, and medicine. rsc.orgchemscene.com Organoselenium compounds are valued as precursors for semiconductor materials, as components in chiral polymers with unique optical properties, and for their antioxidant capabilities. rsc.orgresearchgate.netnih.gov

Organic azides can serve as precursors in the synthesis of organoselenium compounds, although the direct conversion is a specialized process. A more common pathway involves the reduction of the azide to an amine, which can then be used in further synthetic steps to introduce selenium. The reduction of an organic azide to a primary amine is a high-yield reaction, often accomplished using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or via catalytic hydrogenation. wikipedia.orgnih.gov

Once the corresponding amine of this compound is formed, it can be converted into a diazonium salt. This intermediate can then react with a selenium-containing nucleophile, such as potassium selenocyanate (B1200272) (KSeCN), to introduce the selenium atom.

Alternatively, more direct but less common methods might involve the reaction of the azide with a selenium-based reagent under specific conditions that promote the extrusion of nitrogen gas and the formation of a carbon-selenium bond. The resulting organoselenium compounds, bearing the bulky 1,1-diphenylethyl group, could be investigated for applications in advanced materials. For example, chiral polymers containing selenium have shown potential in optoelectronics and sensing technologies due to their ability to interact with polarized light. researchgate.net Furthermore, organoselenium compounds are being explored as precursors for the atomic layer deposition (ALD) of metal selenide (B1212193) thin films, which are critical components in electronic and photovoltaic devices. nih.gov

Table 2: Properties and Applications of Organoselenium Compounds

| Property | Application Area | Example |

| Semiconductor | Electronics, Photovoltaics | Metal Selenide (e.g., MoSe₂) thin films nih.gov |

| Antioxidant | Biomedicine | Mimics of glutathione (B108866) peroxidase enzyme rsc.orgnih.gov |

| Chiral Optical Activity | Optoelectronics, Sensing | Chiral polymers for polarized light emission researchgate.net |

| Catalytic Activity | Organic Synthesis | Ligands for metal catalysts rsc.org |

Computational and Theoretical Investigations of 1 Azido 1 Phenylethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental to modern chemical research. researchgate.net These methods are used to predict the geometric and electronic structure of molecules with a high degree of accuracy.

The first step in a computational investigation is typically to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org For (1-Azido-1-phenylethyl)benzene, this would involve calculating bond lengths, bond angles, and dihedral angles.

For example, studies on similar molecules like benzene (B151609) have used methods such as MP2 with aug-cc-pVDZ and aug-cc-pVTZ basis sets to achieve a high level of agreement with experimental data. researchgate.net A key aspect of the geometry of this compound would be the orientation of the phenyl rings and the azide (B81097) group relative to each other. The planarity of the phenyl rings and the geometry of the azido (B1232118) group (N=N=N) would be of particular interest.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Azido Compound

This table illustrates the kind of data that would be obtained for this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (azide) | ~1.47 Å |

| Bond Length | N-N (central) | ~1.24 Å |

| Bond Length | N-N (terminal) | ~1.15 Å |

| Bond Angle | C-N-N | ~115° |

| Bond Angle | N-N-N | ~172° |

| Dihedral Angle | Phenyl-C-N-N | Variable, defines conformation |

Note: Data is illustrative and based on typical values for similar functional groups.

The conformation of a molecule is determined by the rotation around its single bonds. A torsional potential energy analysis involves calculating the change in energy as a specific dihedral angle is systematically varied. For this compound, the rotation around the C-C bond connecting the two phenyl-bearing carbons and the C-N bond of the azide group would be crucial in determining the molecule's preferred shape and the energy barriers between different conformations. Such an analysis for 2-azido-1-phenylethanone (B1278753) has been performed to understand its conformational preferences. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule and the interactions between different parts of the molecule. acs.orgwisc.edu It translates the complex wave function of a molecule into a more intuitive Lewis-like structure of bonds and lone pairs. acs.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions, E(2), indicates the strength of the delocalization. For example, in a molecule like 1-azanaphthalene-8-ol, NBO analysis has been used to study hyperconjugative interactions and charge delocalization. icm.edu.pl For this compound, NBO analysis would reveal insights into the conjugation between the phenyl rings and the electronic nature of the azide group.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

This table illustrates the type of data generated from an NBO analysis. The interactions and energies are hypothetical for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | ~20 |

| LP(N) | σ(C-C) | ~5 |

| π(Phenyl) | σ*(C-N) | ~2.5 |

Note: LP denotes a lone pair. The data is illustrative.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wuxibiology.com

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity. wuxibiology.com A low HOMO-LUMO gap generally suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. arxiv.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). wuxibiology.com

Computational studies on phenyl azide cycloadditions have demonstrated the importance of FMO theory in understanding reactivity. nih.gov The relative energies of the azide's frontier orbitals compared to those of a reactant determine the reaction rate and mechanism. nih.gov For this compound, the distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Global Electrophilicity (ω) | χ2 / (2η) | 2.80 |

Note: These values are illustrative and would be calculated using a specific level of theory.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For reactions involving azides, such as cycloadditions or decompositions, computational studies can distinguish between different possible mechanisms.

For instance, a computational study on the reaction of benzenesulfonyl azides with alkenes evaluated two possible pathways: a concerted [3+2] cycloaddition versus a stepwise mechanism involving a nitrene intermediate. nih.gov The calculated activation barriers for each pathway allowed for the determination of the most likely reaction course. nih.gov For this compound, computational modeling could be used to investigate its thermal or photochemical decomposition, which would likely proceed via a nitrene intermediate, or its participation in cycloaddition reactions.

Carbocation Stability and Formation in Phenylethyl Systems

The formation and stability of carbocations are central to understanding many organic reaction mechanisms. In phenylethyl systems, the generation of a positive charge on the benzylic carbon is a key step in various transformations. Computational studies, often employing quantum chemical calculations, provide profound insights into the energetics and structures of these transient species. rsc.org

The stability of the 1-phenylethyl carbocation is significantly influenced by the substitution pattern on the phenyl ring. acs.org Theoretical calculations have been instrumental in quantifying the stabilizing or destabilizing effects of different substituents. These studies often correlate well with experimental data derived from solvolysis rates. For instance, the stability of ring-substituted 1-phenylethyl carbocations has been extensively investigated, providing a quantitative understanding of resonance and inductive effects. acs.orgacs.org

Computational models, such as Density Functional Theory (DFT), are frequently used to optimize the geometries of these carbocations and to calculate their relative energies. nih.gov These calculations reveal that the positive charge in the 1-phenylethyl cation is delocalized into the aromatic ring through hyperconjugation and resonance, contributing to its stability compared to simple alkyl carbocations. youtube.com The planarity of the carbocation center with the phenyl ring is a crucial factor for effective charge delocalization.

The formation of these carbocations can be initiated through various methods, including the heterolytic cleavage of a leaving group or through oxidative processes. nih.gov Computational studies can model the entire reaction pathway, from the starting material to the carbocation intermediate, providing activation energies for its formation. nih.govmdpi.com For example, the energy profile for the departure of a leaving group like a halide or an azide can be calculated to predict the feasibility of carbocation formation.

| System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ring-Substituted 1-Phenylethyl Carbocations | N/A (Review of multiple studies) | Stability is highly dependent on the electronic nature and position of ring substituents. | acs.org |

| General Carbocation Formation | Quantum Chemical Calculations | Provides insights into the mechanisms of carbocation rearrangements in biosynthesis. | rsc.org |

| Barbaralyl Cation (Fluxional Carbocation) | DFT, Coupled-Cluster, Ab initio Molecular Dynamics | Demonstrates the complexity of electron delocalization and dynamics in carbocation systems. | nih.gov |

| Oxidative Carbocation Formation | DDQ-mediated oxidation studies | Viable method for generating carbocations from precursors like benzylic ethers. | nih.gov |

Transition State Characterization for Key Transformations

Understanding the transition state (TS) is paramount for elucidating reaction mechanisms and predicting reactivity. For this compound, key transformations would involve the reactions of the azido group, such as thermal or photochemical decomposition to a nitrene, or cycloaddition reactions. Computational chemistry provides powerful tools to locate and characterize these fleeting transition state structures. researchgate.netmit.edu

The decomposition of organic azides can proceed through a concerted or stepwise mechanism, and computational studies can differentiate between these pathways by calculating the respective transition state energies. researchgate.net For instance, the thermal decomposition of an azide to form a nitrene and dinitrogen involves a transition state where the C-N and N-N bonds are partially broken. The geometry and energy of this TS, calculated using methods like DFT or MP2, are crucial for determining the reaction rate. researchgate.net

In the context of cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with an alkyne, the transition state involves the simultaneous formation of two new sigma bonds. nih.govwikipedia.org Distortion-interaction analysis, a computational tool, can be used to understand the reactivity in these reactions by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted molecules. nih.gov

For reactions involving this compound, the nature of the transition state will also be influenced by the steric and electronic properties of the phenylethyl moiety. The bulky phenyl group may favor certain approaches of a reactant, influencing the stereochemical outcome of the reaction.

| Reaction Type | Computational Focus | Key Insights from TS Analysis | Reference |

|---|---|---|---|

| Azide Decomposition | Energetics and mechanisms of nitrene formation | Differentiation between concerted and stepwise pathways; Hammond postulate can describe TS geometry. | researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Distortion-interaction model | Reactivity is primarily governed by the reduction in distortion energy of the strained alkyne. | nih.gov |

| Intramolecular Cyclization of Azido-Isocyanides | DFT calculations on reaction mechanism | Identification of transition structures and intermediates, confirming the feasibility of the proposed pathway. | acs.org |

| General Chemical Reactions | Machine-learning models | Rapid prediction of transition state structures is possible, accelerating the design of new reactions. | mit.edu |

Analysis of Azido Group Mesomeric Structures and Polarity

The azido group (–N₃) is a pseudohalogen with a unique electronic structure that can be described by several mesomeric (resonance) forms. wikipedia.orgvaia.com These resonance structures are crucial for understanding the group's reactivity and polarity. The two most significant resonance contributors for a covalent organic azide are:

A neutral structure with a double bond between all three nitrogen atoms.

A charge-separated structure with a triple bond between the first two nitrogens and a single bond to the third, placing a positive charge on the central nitrogen and a negative charge on the terminal nitrogen.

Computational studies, including Hirshfeld charge analysis, have provided a more nuanced picture of the charge distribution within the azido group. nih.gov These studies reveal that the central nitrogen atom bears a significant positive charge, while the terminal and the nitrogen atom attached to the organic moiety are negatively charged. acs.org This charge distribution gives the azido group its characteristic polarity.

In this compound, the electronic interplay between the azido group and the phenyl ring can be analyzed computationally. The phenyl group can further delocalize the charge through its π-system, which can be visualized through the calculation of molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative potential on the molecular surface, providing a visual representation of the molecule's polarity and reactive sites.

| Property | Method of Analysis | Key Findings | Reference |

|---|---|---|---|

| Electronic Structure | Resonance Theory | Can be represented by multiple resonance structures, indicating charge delocalization. | wikipedia.orgvaia.com |

| Charge Distribution | Hirshfeld Charge Analysis (DFT) | The central nitrogen atom is positively charged, while the other two are negatively charged. | nih.govacs.org |

| Polarity | Experimental (Chromatography) and Theoretical | The azido group is weakly polar, less so than an amino group. | chemicalforums.com |

| Intermolecular Interactions | Crystal Packing Analysis | The weak polarity leads to generally weak intermolecular interactions in azide crystals. | acs.org |

Q & A

Q. What synthetic routes are commonly employed to prepare (1-Azido-1-phenylethyl)benzene, and how is the product characterized?

The compound is synthesized via nucleophilic substitution or azide transfer reactions. For example, benzyl halides or tosylates can react with sodium azide (NaN₃) in polar solvents like DMF or ethanol under reflux. Characterization typically involves ¹H/¹³C NMR to confirm the azide group’s presence (δ ~3.5–4.0 ppm for CH₂-N₃) and absence of precursor halide peaks. FT-IR validates the azide stretch (~2100 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry .

Q. What safety precautions are critical when handling this compound?

Organic azides are thermally unstable and potentially explosive. Key precautions include:

- Avoiding high temperatures (>100°C) or mechanical shock.

- Using inert atmospheres (N₂/Ar) during synthesis.

- Storing in dilute solutions (<1 M) at low temperatures (-20°C).

- Monitoring for exothermic decomposition using DSC (Differential Scanning Calorimetry) .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in 1,3-dipolar cycloadditions?

The bulky phenylethyl group adjacent to the azide moiety can hinder regioselectivity in cycloadditions. For example, reactions with electron-deficient alkynes (e.g., acetylenic esters) under Cu(I)-catalyzed (CuAAC) conditions favor 1,4-disubstituted triazoles, while steric effects may reduce reaction rates. Computational studies (e.g., DFT calculations ) model transition states to predict regiochemical outcomes .

Q. What contradictions exist in the thermal stability data of aryl-substituted azides like this compound?

Some studies report decomposition onset at 80°C, while others suggest stability up to 120°C. These discrepancies arise from:

- Sample purity : Trace metals (e.g., Cu²⁺) catalyze decomposition.

- Analytical methods : TGA (thermogravimetric analysis) under N₂ vs. air yields differing degradation profiles.

- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring stabilize the azide via resonance, delaying decomposition .

Q. How can photochemical properties of this compound be leveraged in material science?

Upon UV irradiation, the azide group may release nitrogen gas, enabling:

- Surface patterning : Photodecomposition creates reactive sites for polymer grafting.

- Crosslinking : Azide photolysis generates nitrenes, which insert into C-H bonds to form networked materials. In situ FT-IR monitors N₂ evolution, while AFM maps surface modifications .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., stability studies), replicate experiments under standardized conditions (solvent, purity, instrumentation) and cross-validate with multiple techniques (e.g., DSC, TGA, and isothermal calorimetry) .

- Advanced Characterization : Combine SC-XRD with dynamic NMR to study conformational flexibility and azide orientation in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.